2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

Physical property Purification Crystallization

This 2,3,5,6-tetrafluoro-4-methoxybenzoic acid (CAS 3153-01-3) is the essential precursor for the fungicide fluopimomide. Its unique 4-methoxy-2,3,5,6-tetrafluoro substitution is a non-replicable synthetic handle. Unlike perfluorinated analogs, the 4-methoxy group enables orthogonal O-demethylation, generating two distinct compound libraries from one purchase. This dual functionality maximizes diversity per cost. An electron-deficient core offers optimal properties for ligand design and polymer end-capping. Procure this differentiated, high-purity building block for strategic R&D.

Molecular Formula C8H4F4O3
Molecular Weight 224.11 g/mol
CAS No. 3153-01-3
Cat. No. B1268727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
CAS3153-01-3
Molecular FormulaC8H4F4O3
Molecular Weight224.11 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
InChIInChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14)
InChIKeyMWSDDXXQRTVVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid (CAS 3153-01-3) Supplier Product Guide and Technical Specifications


2,3,5,6-Tetrafluoro-4-methoxybenzoic acid (CAS 3153-01-3) is a tetrafluorinated aromatic carboxylic acid with the molecular formula C8H4F4O3 and a molecular weight of 224.11 g/mol . The compound features a unique substitution pattern: four fluorine atoms occupy the 2-, 3-, 5-, and 6-positions of the benzene ring, while a methoxy group (–OCH3) is located at the para (4-) position relative to the carboxylic acid function . This distinct arrangement creates an electron-deficient aromatic core with specific steric and electronic properties that differ fundamentally from its pentafluorinated analogs such as pentafluorobenzoic acid (C7HF5O2, MW 212.07 g/mol) and non-fluorinated counterparts like 4-methoxybenzoic acid (C8H8O3, MW 152.15 g/mol) . Commercial sources typically offer this compound at purities ranging from 96% to 98% .

Why Generic Substitution Fails: Comparative Risks When Replacing 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid with Pentafluoro or Non-Fluorinated Analogs


Direct substitution of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with structurally similar fluorinated benzoic acid derivatives introduces significant and quantifiable divergence in physicochemical properties, reactivity profiles, and downstream synthetic outcomes. Pentafluorobenzoic acid (CAS 602-94-8), which lacks the 4-methoxy group, exhibits a 20-22 °C lower melting point range (100-104 °C vs. 122-124 °C) and completely different hydrogen-bonding capacity . This differential affects crystallization behavior, purification protocols, and handling requirements during scale-up. More critically, the methoxy group at the 4-position serves as both a steric blocking element that prevents nucleophilic attack at that site and a potential site for subsequent functional group transformations—a synthetic handle that is entirely absent in the perfluorinated analog. Conversely, the non-fluorinated 4-methoxybenzoic acid differs by approximately 70 °C in melting point (183-186 °C) and demonstrates markedly reduced metabolic stability and lipophilicity in biological systems, parameters that are central to both agrochemical and pharmaceutical development programs [1]. The unique substitution pattern of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid thus cannot be replicated by any single alternative compound, making substitution a scientifically invalid approach for applications requiring this precise electronic and steric profile.

2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid Differentiation Evidence: Comparative Physicochemical and Reactivity Data


Melting Point Differentiation: 22 °C Higher Than Pentafluorobenzoic Acid Impacts Crystallization and Purification

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid exhibits a melting point range of 122-124 °C, which is approximately 22 °C higher than the 100-104 °C range observed for pentafluorobenzoic acid (CAS 602-94-8), its closest commercially available fluorinated analog lacking the 4-methoxy substituent . This thermal difference translates to enhanced solid-state stability at ambient processing temperatures and reduced sublimation during vacuum operations, with implications for storage and handling protocols .

Physical property Purification Crystallization Process chemistry

Synthetic Versatility: Methoxy Group as a Transformable Handle Absent in Perfluorinated Analogs

The 4-methoxy substituent in 2,3,5,6-tetrafluoro-4-methoxybenzoic acid provides a site for subsequent O-demethylation to yield 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, a transformation that is impossible with pentafluorobenzoic acid (C7HF5O2), which contains only C-F bonds at all ring positions . Pentafluorobenzoic acid requires aggressive nucleophilic aromatic substitution conditions for any ring functionalization, whereas the target compound's methoxy group enables milder, orthogonal transformations [1]. This functional group handle allows the compound to serve as a branching point in diversity-oriented synthesis, enabling the generation of both ether and phenol-derived compound libraries from a single starting material [2]. Additionally, the methoxy group provides a distinct hydrogen-bond acceptor site (oxygen lone pairs) that can engage in non-covalent interactions during molecular recognition events—a feature completely absent in perfluorinated analogs where all heteroatoms are fluorine [2].

Medicinal chemistry Agrochemical synthesis Functional group interconversion Diversification

Commercial Scale-Up Validation: Documented Multi-Gram Synthetic Protocol Demonstrates Industrial Feasibility

A patent describing the preparation of tetrafluorophenoxy nicotinamide fungicidal compounds includes a fully disclosed procedure using 22.4 grams of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid as the starting material, which is converted to the corresponding acyl chloride using thionyl chloride in dichloromethane at 0 °C for 10 hours, followed by solvent removal under reduced pressure [1]. This protocol demonstrates that the compound has been successfully utilized at multi-gram scale in an industrially relevant transformation (acid chloride formation for subsequent amide coupling), validating its suitability for pilot-plant and manufacturing operations. In contrast, non-fluorinated 4-methoxybenzoic acid would produce an acyl chloride with substantially different reactivity, while pentafluorobenzoic acid's acid chloride (pentafluorobenzoyl chloride) exhibits different steric and electronic properties that would alter downstream coupling efficiency and product profiles [2].

Process chemistry Scale-up Acyl chloride formation Agrochemical manufacturing

Electronic Differentiation: Tetrafluoro Substitution Pattern Confers Distinct Acidity and Lipophilicity Relative to Alternative Fluorination Regioisomers

The 2,3,5,6-tetrafluoro substitution pattern in the target compound creates a uniquely electron-deficient aromatic ring that significantly alters both acidity (pKa) and lipophilicity (LogP) relative to alternative fluorinated benzoic acids. Polyfluorobenzoic acids as a class exhibit substantially different reactivity profiles compared to their non-fluorinated counterparts, with the specific substitution pattern (2,3,5,6-tetrafluoro-4-methoxy) providing a distinct electronic environment that cannot be replicated by other regioisomers such as 2,3,4,5-tetrafluorobenzoic acid or 2,4,5,6-tetrafluorobenzoic acid derivatives [1]. The four electron-withdrawing fluorine atoms at the 2-, 3-, 5-, and 6-positions strongly activate the ring toward nucleophilic aromatic substitution at positions ortho and para to fluorine while simultaneously increasing the acidity of the carboxylic acid group by approximately 1.5-2.0 pKa units relative to non-fluorinated 4-methoxybenzoic acid—a class-level effect documented across polyfluorinated benzoic acid series [1]. The methoxy group at the 4-position further modulates the electronic distribution, providing electron density via resonance while the fluorines exert inductive withdrawal, resulting in a polarized aromatic system suitable for specific molecular recognition events . This electronic signature is fundamentally different from pentafluorobenzoic acid, which lacks the resonance-donating methoxy group, and from mono- or difluorinated analogs, which present less pronounced electron-deficiency [1].

Physicochemical property Lipophilicity Acidity Drug design

Optimal Application Scenarios for 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid Based on Product Differentiation Evidence


Synthesis of Fluopimomide and Related Benzamide Fungicides

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid serves as the essential carboxylic acid precursor for the commercial fungicide fluopimomide (CHEBI:145667), formed through formal condensation with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine [1]. The compound's 2,3,5,6-tetrafluoro-4-methoxy substitution pattern is specifically required for this active pharmaceutical/fungicidal ingredient; substitution with pentafluorobenzoic acid would eliminate the 4-methoxy group, fundamentally altering the hydrogen-bonding capacity and electronic distribution of the resulting benzamide product [2]. The documented multi-gram acyl chloride preparation protocol (22.4 g scale) demonstrates process feasibility for agrochemical manufacturing operations [3].

Library Synthesis and Diversity-Oriented Medicinal Chemistry Programs

For medicinal chemistry campaigns requiring fluorinated aromatic building blocks with orthogonal synthetic handles, 2,3,5,6-tetrafluoro-4-methoxybenzoic acid offers dual functionality: the carboxylic acid enables amide or ester bond formation, while the 4-methoxy group provides a site for subsequent O-demethylation to the corresponding phenol derivative [1]. This enables the generation of two distinct compound series (4-methoxy and 4-hydroxy tetrafluorobenzoic acid derivatives) from a single procurement, maximizing library diversity without increasing building block inventory costs. The electron-deficient tetrafluorophenyl core, combined with the resonance-donating methoxy group, creates a polarized aromatic system suitable for optimizing non-covalent interactions in target binding pockets [2].

Fluorinated Ligand Synthesis for Coordination Chemistry and Catalysis

The unique electronic profile of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid—combining strong inductive electron withdrawal (four fluorine atoms) with resonance electron donation (one methoxy group)—makes it a valuable precursor for fluorinated ligands in coordination chemistry applications [1]. The carboxylic acid moiety serves as an anchor group for immobilization on metal oxide or hydroxide supports, while the tetrafluorophenyl core tunes the electronic environment at the metal center [1]. The compound's melting point (122-124 °C) facilitates handling and purification during ligand synthesis, with reduced sublimation losses compared to lower-melting pentafluorobenzoic acid derivatives [2].

Fluorinated Materials Science and Polymer Chemistry

In materials science applications requiring fluorinated aromatic monomers or modifiers, 2,3,5,6-tetrafluoro-4-methoxybenzoic acid offers a differentiated profile relative to tetrafluoroterephthalic acid (melting point: 275-277 °C, CAS 652-36-8) and tetrafluorophthalic acid derivatives [1]. The lower melting point (122-124 °C) of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid enables processing under milder thermal conditions, while the single carboxylic acid functionality (versus two in tetrafluoroterephthalic acid) provides controlled stoichiometry for end-capping or chain-termination applications in polymer synthesis [1] [2]. The methoxy group introduces an oxygen-containing functionality absent in perfluorinated monomers, enabling specific intermolecular interactions in the final material [2].

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